molecular formula C5H7Cl2NO2S B13892400 2-Amino-3-(2,2-dichloroethenylsulfanyl)propanoic acid

2-Amino-3-(2,2-dichloroethenylsulfanyl)propanoic acid

Cat. No.: B13892400
M. Wt: 216.08 g/mol
InChI Key: HTUPGSGHOGPTAF-UHFFFAOYSA-N
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Description

2-Amino-3-(2,2-dichloroethenylsulfanyl)propanoic acid: is an organic compound belonging to the class of cysteine and its derivatives. This compound is characterized by the presence of an amino group, a carboxyl group, and a side chain containing a dichloroethenylsulfanyl group. It is a derivative of cysteine, which is an essential amino acid involved in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2,2-dichloroethenylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method ensures high yields and minimizes unwanted side reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(2,2-dichloroethenylsulfanyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dichloroethenyl group to a simpler alkyl group.

    Substitution: The dichloroethenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(2,2-dichloroethenylsulfanyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,2-dichloroethenylsulfanyl)propanoic acid involves its interaction with biological molecules. The compound can act as a precursor to other bioactive molecules, influencing various metabolic pathways. Its molecular targets include enzymes involved in cysteine metabolism, where it can modulate their activity and affect cellular processes .

Comparison with Similar Compounds

    Cysteine: 2-Amino-3-sulfanylpropanoic acid, a naturally occurring amino acid.

    Selenocysteine: 2-Amino-3-selenylpropanoic acid, an analog of cysteine with selenium replacing sulfur.

    Homocysteine: 2-Amino-4-sulfanylbutanoic acid, a homolog of cysteine with an additional methylene group.

Uniqueness: 2-Amino-3-(2,2-dichloroethenylsulfanyl)propanoic acid is unique due to the presence of the dichloroethenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other cysteine derivatives. This makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-amino-3-(2,2-dichloroethenylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl2NO2S/c6-4(7)2-11-1-3(8)5(9)10/h2-3H,1,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUPGSGHOGPTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SC=C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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